

# Protocol for Oral Administration of Lotilaner in Canine Studies: Application Notes

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## Compound of Interest

Compound Name: Lotilaner

Cat. No.: B608639

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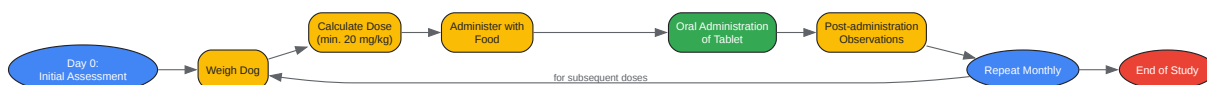
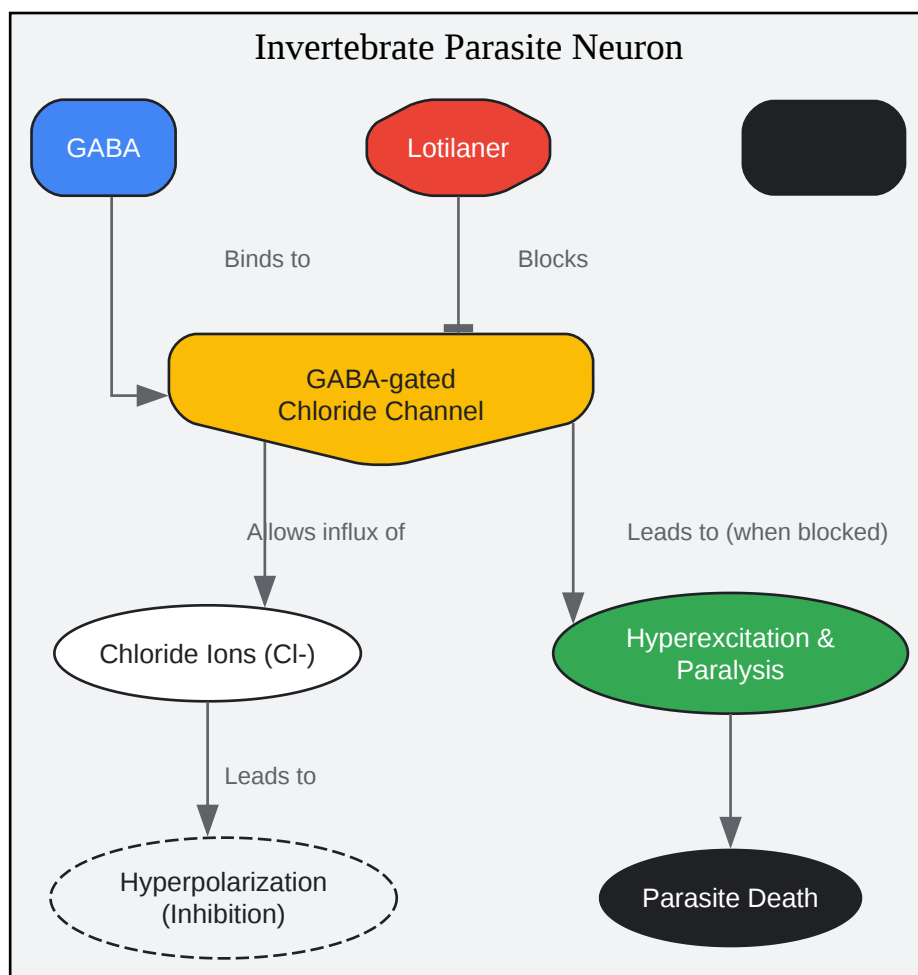
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## Introduction

**Lotilaner**, an isoxazoline class ectoparasiticide, is a potent agent for the treatment and prevention of flea and tick infestations in dogs.[1][2][3] Marketed under trade names such as Credelio™, it is administered orally as a flavored, chewable tablet.[2][3][4] This document provides a comprehensive overview of the protocol for oral administration of **lotilaner** in canine studies, including its mechanism of action, pharmacokinetic profile, and detailed experimental procedures.

## Mechanism of Action

**Lotilaner** functions as a non-competitive antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels (GABACls) and glutamate-gated chloride channels in arthropods.[1][2][5] This inhibition blocks the influx of chloride ions, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[1] A key advantage of **lotilaner** is its high selectivity for invertebrate nerve cell receptors over those of mammals, ensuring a wide safety margin for the canine host.[2][5][6]



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- To cite this document: BenchChem. [Protocol for Oral Administration of Lotilaner in Canine Studies: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608639#protocol-for-oral-administration-of-lotilaner-in-canine-studies]

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